molecular formula C9H6O2S B160401 Benzo[b]thiophene-2-carboxylic acid CAS No. 6314-28-9

Benzo[b]thiophene-2-carboxylic acid

Cat. No.: B160401
CAS No.: 6314-28-9
M. Wt: 178.21 g/mol
InChI Key: DYSJMQABFPKAQM-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-2-carboxylic acid (CAS 6314-28-9) is a heterocyclic compound featuring a fused benzene and thiophene ring system with a carboxylic acid group at position 2. It serves as a critical intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dye production . The compound exhibits moderate solubility in ethanol, acetone, and chloroform but is insoluble in water. Its structural versatility allows for diverse derivatization, enabling applications in antimicrobial, anti-inflammatory, and antitubercular drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: TNCA can be synthesized through various synthetic routes. One common method involves the cyclization of tryptophan derivatives under specific reaction conditions. The process typically requires the use of solvents like methanol and hydrochloric acid, and the reaction is carried out at controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, TNCA is produced using large-scale preparative liquid chromatography. This method allows for the purification and isolation of TNCA with high purity levels (≥98% HPLC). The process involves the use of automated liquid samplers and injection pumps to transfer the sample to the flow path, ensuring efficient and consistent production .

Chemical Reactions Analysis

Types of Reactions: TNCA undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of TNCA, which can be further utilized in scientific research and industrial applications .

Scientific Research Applications

Pharmaceutical Applications

Antimycobacterial Activity:
BTCA and its derivatives have been extensively studied for their antitubercular properties. Research indicates that certain derivatives exhibit significant activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant strains. A study demonstrated that derivatives like 7b showed minimum inhibitory concentrations (MICs) ranging from 2.73 to 22.86 μg/mL against MDR-MTB strains, indicating potential as therapeutic agents for tuberculosis treatment .

Mechanism of Action:
Molecular docking studies revealed that BTCA derivatives interact effectively with the active site of the enzyme DprE1, crucial for MTB survival. This interaction suggests a mechanism by which these compounds inhibit mycobacterial growth .

Cholinesterase Inhibition:
Recent studies have also explored BTCA derivatives as cholinesterase inhibitors, which are vital in treating neurodegenerative diseases such as Alzheimer's. A series of benzothiophene-chalcone hybrids derived from BTCA showed promising inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds exhibiting IC50 values comparable to established drugs like galantamine .

Biological Evaluations

Antibacterial Properties:
BTCA derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus, with some compounds demonstrating low cytotoxicity and effective inhibition at minimal concentrations . For instance, a derivative was identified with an MIC of 4 µg/mL against methicillin-resistant S. aureus (MRSA) strains.

Anti-inflammatory Effects:
Another derivative, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, has been studied for its anti-inflammatory properties, particularly in models of ulcerative colitis. It was found to reduce pro-inflammatory cytokines and improve gut microbial diversity in treated mice .

Agrochemical Applications

BTCA serves as an important intermediate in the synthesis of agrochemicals. Its derivatives are being investigated for their potential use in developing new pesticides and herbicides due to their biological activity against plant pathogens and pests.

Synthetic Applications

BTCA is a valuable building block in organic synthesis. It can be transformed into various functionalized compounds through standard organic reactions, making it a versatile precursor in the development of novel materials and pharmaceuticals .

Comprehensive Data Table

Application AreaSpecific Use CaseNotable Findings
PharmaceuticalsAntitubercular agentsDerivatives show MICs of 2.73–22.86 μg/mL
Cholinesterase inhibitorsCompounds with IC50 similar to galantamine
Biological EvaluationsAntibacterial activityEffective against MRSA with MIC of 4 µg/mL
Anti-inflammatory effectsReduced cytokines in ulcerative colitis models
AgrochemicalsSynthesis of pesticidesPotential use against plant pathogens
Organic SynthesisBuilding block for functionalized compoundsVersatile precursor for novel materials

Mechanism of Action

TNCA exerts its effects by binding to the extracellular domain of the parathyroid calcium-sensing receptor. This binding stabilizes the receptor in its active conformation, leading to the modulation of calcium levels in the blood. The interaction between TNCA and the receptor involves the formation of a composite agonist with calcium ions, which enhances the receptor’s activity and promotes calcium homeostasis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

Positional Isomers: Benzo[b]thiophene-3-carboxylic Acid

Unlike the 2-carboxylic acid isomer, benzo[b]thiophene-3-carboxylic acid (CAS 35991-68-5) has the carboxylic group at position 3.

Substituted Derivatives

  • 6-Chloro-, 6-Fluoro-, and 6-Trifluoromethyl Derivatives : Substitutions at position 6 enhance antimicrobial potency. For example, 6-chlorobenzo[b]thiophene-2-carboxylic acid derivatives exhibit improved activity against Mycobacterium tuberculosis (MTB) and Staphylococcus aureus (MICs: 0.6–22.86 µg/mL) .

Functionalized Derivatives

  • Acylhydrazones : Derivatives like (E)-6-chloro-N’-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) show potent activity against methicillin-resistant S. aureus (MRSA) with MICs of 4 µg/mL .
  • 5-Aminothis compound Derivatives: Substitution with chloroacetamido groups (e.g., 5-(2-chloroacetamido) derivative) confers anti-inflammatory activity, though exact mechanisms are under investigation .

Key Observations:

  • Antitubercular Activity : this compound derivatives (e.g., 7b) demonstrate moderate activity against MTB (MICs: 0.91–22.86 µg/mL) but are less potent than RIF and INH. However, they retain efficacy against multidrug-resistant (MDR) strains .
  • Anti-MRSA Activity : Acylhydrazone derivatives (e.g., II.b) show promising activity against MRSA (MIC: 4 µg/mL) without cytotoxicity, making them viable leads for antibiotic-resistant infections .
  • Mechanistic Insights : Molecular docking studies reveal that derivatives like 7b bind to the DprE1 enzyme in MTB, a key target in cell wall synthesis, mimicking interactions of native ligands .

Selectivity and Toxicity

This compound derivatives generally exhibit low cytotoxicity. For example, compound 7b has a high selectivity index (SI > 10) in human cell lines (HeLa, Panc-1, THP-1), suggesting favorable safety profiles . In contrast, acylhydrazone derivatives (e.g., II.b) are non-cytotoxic even at high concentrations .

Biological Activity

Benzo[b]thiophene-2-carboxylic acid (BTCA) is an important compound in medicinal chemistry, exhibiting a diverse range of biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

BTCA is characterized by its benzo[b]thiophene nucleus, which is known for its potential in drug development due to its unique structural properties. The synthesis of BTCA derivatives often involves the modification of the carboxylic acid group, leading to compounds with enhanced biological activities.

Antimicrobial Activity

1. Antitubercular Activity

Recent studies have demonstrated that derivatives of BTCA exhibit significant activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant strains. For instance, compound 7b showed a minimum inhibitory concentration (MIC) ranging from 2.73 to 22.86 μg/mL against various strains of MTB, indicating strong antitubercular properties. Additionally, compounds 8c and 8g displayed remarkable efficacy against dormant M. bovis BCG with MICs of 0.60 and 0.61 μg/mL respectively .

CompoundMIC (μg/mL)Activity Against
7b2.73 - 22.86MDR-MTB
8c0.60Dormant BCG
8g0.61Dormant BCG

2. Antistaphylococcal Activity

BTCA derivatives have also been evaluated for their activity against Staphylococcus aureus. A study identified several acylhydrazone derivatives derived from BTCA that exhibited promising antibacterial properties, particularly against drug-resistant strains. For example, compound II.b showed an MIC of 4 μg/mL against multiple strains of S. aureus without cytotoxic effects on human cells .

Anti-inflammatory Effects

The compound 3,6-dichlorothis compound (BT2), a derivative of BTCA, has been investigated for its anti-inflammatory properties in models of ulcerative colitis (UC). In murine models treated with dextran sodium sulfate (DSS), BT2 significantly reduced inflammatory symptoms and pathological damage while modulating cytokine levels by increasing anti-inflammatory IL-10 and decreasing pro-inflammatory cytokines such as IL-6 and IL-9 .

Molecular Mechanisms

Molecular docking studies have provided insights into the interaction between BTCA derivatives and target proteins involved in disease mechanisms. For instance, the binding modes of these compounds to the enzyme DprE1 in MTB have been explored, revealing structural similarities to native ligands that facilitate inhibition .

Case Studies and Research Findings

Several case studies highlight the potential therapeutic applications of BTCA derivatives:

  • Study on Tuberculosis Treatment : A research project demonstrated that BTCA derivatives were effective in reducing bacterial load in infected macrophages, suggesting their utility in treating tuberculosis .
  • Ulcerative Colitis Model : In a UC model, BT2 treatment restored gut microbiota diversity while suppressing mTORC1 activation, indicating a multifaceted mechanism of action against inflammation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Benzo[b]thiophene-2-carboxylic acid, and how do reaction conditions influence product distribution?

  • Methodological Answer : Two primary methods include:

  • Rhodium(III)-catalyzed C-H alkenylation : This approach allows selective mono- or dialkenylation depending on substituent positions. For example, thiophene-3-carboxylic acid yields dialkenylated products (80% yield), while this compound favors monoalkenylation .
  • Halogenation and Schmidt reactions : Chlorination using thionyl chloride or chlorine gas introduces halogens at specific positions, though byproduct formation necessitates purification steps .
  • Key variables : Solvent choice, catalyst loading, and substituent steric/electronic effects critically impact yield and regioselectivity.

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Ventilation : Ensure adequate airflow to avoid inhalation of dust/aerosols .
  • Containment : Use non-sparking tools to sweep spills into sealed containers; prevent environmental release .
  • Solubility : The compound is water-soluble, reducing persistence in aquatic systems, but proper disposal remains critical .

Q. Which analytical techniques are used to characterize this compound derivatives?

  • Methodological Answer :

  • NMR and MS : Confirm structural integrity and purity of intermediates (e.g., hydrazides, acylhydrazones) .
  • HPLC : Assess purity (>95% threshold for bioactive derivatives) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry for complex derivatives .

Advanced Research Questions

Q. How can researchers optimize the yield of Rhodium-catalyzed C-H alkenylation for mono- versus dialkenylated products?

  • Methodological Answer :

  • Substituent positioning : Electron-withdrawing groups (e.g., carboxylic acids) at C2 of benzo[b]thiophene direct monoalkenylation due to steric hindrance, while C3-substituted thiophenes favor dialkenylation .
  • Kinetic control : Lower temperatures (e.g., 40°C) and shorter reaction times suppress over-alkenylation.
  • Catalyst tuning : Adjusting rhodium ligand systems (e.g., Cp* vs. carboxylate ligands) enhances selectivity .

Q. What molecular mechanisms explain the antitubercular activity of this compound derivatives?

  • Methodological Answer :

  • DprE1 enzyme inhibition : Derivatives like 7b exhibit MIC90 values of 0.56–0.62 µg/mL against M. bovis BCG by binding to the active site of DprE1, a key enzyme in mycobacterial cell wall synthesis.
  • Molecular docking : Use software (e.g., AutoDock Vina) to simulate ligand-enzyme interactions, prioritizing derivatives with high binding affinity (-9.5 to -10.2 kcal/mol) .
  • Ex vivo validation : Test efficacy in THP-1 macrophage models infected with multidrug-resistant M. tuberculosis H37Ra .

Q. How can contradictory yield data in substituent-dependent alkenylation reactions be resolved?

  • Methodological Answer :

  • Reaction profiling : Monitor intermediates via LC-MS to identify competing pathways (e.g., protodemetallation vs. β-hydrogen elimination) .
  • Computational modeling : DFT calculations predict substituent effects on transition-state energetics.
  • DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst/substrate ratio) to map optimal conditions for specific derivatives .

Q. What methodological strategies improve the design of benzo[b]thiophene acylhydrazones against MRSA?

  • Methodological Answer :

  • Scaffold diversification : Condense benzo[b]thiophene-2-carboxylic hydrazide with heteroaromatic aldehydes (e.g., pyridin-2-ylmethylene) to enhance lipophilicity and membrane penetration .
  • SAR analysis : Introduce chloro substituents at C6 (e.g., compound II.b) to achieve MICs of 4 µg/mL against methicillin- and daptomycin-resistant S. aureus .
  • Cytotoxicity screening : Prioritize derivatives with selectivity indices >10 using mammalian cell lines (e.g., HEK293).

Q. What challenges arise when scaling up synthetic routes for halogenated derivatives?

  • Methodological Answer :

  • Byproduct management : Optimize workup protocols (e.g., column chromatography vs. recrystallization) to remove chlorinated byproducts .
  • Solvent selection : Replace dichloromethane with greener alternatives (e.g., ethyl acetate) to improve sustainability without compromising yield.
  • Process safety : Use flow chemistry to control exothermic reactions during halogenation steps .

Properties

IUPAC Name

1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2S/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSJMQABFPKAQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60212485
Record name Thionaphthene-2-carboxylic acid
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Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6314-28-9
Record name Benzo[b]thiophene-2-carboxylic acid
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Record name Thionaphthene-2-carboxylic acid
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Record name Benzo[b]thiophene-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

A four-necked flask (300 ml capacity) equipped with a stirrer, thermometer and condenser was charged with 30.4 g (0.20 mol) of 2-methylthiobenzaldehyde and 28.4 g (0.30 mol) of monochloroacetic acid and the reaction was conducted with stirring at 110° C. for about 10 hours. After completion of the reaction, 150 g of toluene was added to dissolve the reaction mixture and the solution was cooled for precipitation. The precipitate was collected by filtration and dried to give 28.5 g (yield 80%) of 2-benzo[b]thiophenecarboxylic acid as light yellow crystals.
Name
2-methylthiobenzaldehyde
Quantity
30.4 g
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28.4 g
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150 g
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Synthesis routes and methods II

Procedure details

Thionyl chloride (5 eq.) was added dropwise to a round-bottom flask containing a mixture of hydrocinnamic acid (1 eq.) and pyridine (0.1 eq.) heated to 150° C. TLC after 3 h showed complete consumption of starting material. The reaction mixture was cooled to it and water (10 vol), 35% HCl (1 vol.), and THF (15 vol) were added and the mixture heated at 60° C. for 30 minutes. After 30 minutes, the THF was removed in vacuo and the obtained precipitate was filtered, dissolved in a 3:1 water:ethanol mixture (20 vol) and heated at 90° C. for 1 hr. After 1 h, the solution was cooled to it and allowed to stir overnight. The separated solid was filtered and recrystallized from toluene to get the corresponding benzothiophene-2-carboxylic acid. The results for various substituted chlorobenzothiophene carboxylic acids are given in Table 1.
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Synthesis routes and methods III

Procedure details

Into a 200-ml four-necked flask equipped with a stirrer, a thermometer and a reflux condenser were fed 14.1 g (0.18 mole) of anhydrous sodium sulfide, 5.8 g (0.18 mole) of sulfur and 45 ml of dimethylformamide. The mixture was stirred at room temperature. Heat generation occurred and the mixture temperature increased to 45° C. After the completion of the heat generation, 21.1 g (0.15 mole) of 2-chlorobenzaldehyde was dropwise added in 10 minutes at 70°-75° C. with slight heating. The mixture was stirred at the same temperature for 4 hours. The reaction mixture was cooled to room temperature. To the mixture being stirred was dropwise added 16.3 g (0.15 mole) of methyl chloroacetate in 10 minutes under spontaneous heat generation. The mixture was stirred at 55°-60° C. for 1.5 hours. 8.1 g (0.15 mole) of sodium methoxide was added at the same temperature, followed by stirring for 30 minutes. The reaction mixture was analyzed by gas chromatography, which indicated the formation of methyl benzo[b]thiophene-2-carboxylate in an amount of 86% by areal ratio. The reaction mixture was stirred for a further 1 hour. 40 ml of water and 6 g of 48% sodium hydroxide were added and the mixture was stirred at 95° C. for 1.5 hours to give rise to hydrolysis. After the completion of the reaction, dilution with 100 ml of water was conducted. 100 ml of toluene was added and extraction was conducted at 75° C. to remove neutral components. The aqueous layer was placed in a 1-litter beaker. Thereto was dropwise added 22.1 g (0.21 mole) of 95% sulfuric acid with stirring. The resulting crystals were collected by filtration and dried to obtain 17.6 g of crude benzo[b]thiophene-2-carboxylic acid. This product was washed with toluene and redried to obtain 17.1 g of benzo[b]thiophene-2-carboxylic acid. The yield was 64.0% and the purity was 99.7%.
Quantity
14.1 g
Type
reactant
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Name
Quantity
100 mL
Type
solvent
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Quantity
6 g
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Name
Quantity
40 mL
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Quantity
45 mL
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solvent
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5.8 g
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21.1 g
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Quantity
16.3 g
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Name
sodium methoxide
Quantity
8.1 g
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0 (± 1) mol
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Quantity
22.1 g
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Quantity
100 mL
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Reaction Step Eleven

Synthesis routes and methods IV

Procedure details

Thionaphthene was treated in a carboxylation reaction in accordance with the procedure described by D. A. Shirley and M. D. Cameron, in J. Am. Chem. Soc., 72, 2788, 1950 using N-butyllithium in ether, followed by carbonation with dry ice, and hydrolysis to the acid. The product had a melting point of 238°-239° C.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Benzo[b]thiophene-2-carboxylic acid
Benzo[b]thiophene-2-carboxylic acid
Benzo[b]thiophene-2-carboxylic acid
Benzo[b]thiophene-2-carboxylic acid
Benzo[b]thiophene-2-carboxylic acid
Benzo[b]thiophene-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.